molecular formula C8H7N3O2 B8628662 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one

Cat. No.: B8628662
M. Wt: 177.16 g/mol
InChI Key: NVJMMWZSLKXNPE-UHFFFAOYSA-N
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Description

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by a fused ring system containing both pyridine and pyrazine rings, with a methoxy group attached to the third position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or diester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyridopyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring system, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyridopyrazine derivatives.

    Substitution: Formation of substituted pyridopyrazine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an iNOS inhibitor, the compound binds to the active site of the enzyme, preventing the production of nitric oxide. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s structure allows it to fit snugly into the enzyme’s binding pocket, thereby exerting its inhibitory effect.

Comparison with Similar Compounds

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one

InChI

InChI=1S/C8H7N3O2/c1-13-7-4-9-5-2-3-6(12)10-8(5)11-7/h2-4H,1H3,(H,10,11,12)

InChI Key

NVJMMWZSLKXNPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=O)NC2=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.85 g of ethyl (2E)-3-(3-amino-5-methoxypyrazin-2-yl)acrylate in 40 mL of ethanol, 2.20 g of a 28% sodium methoxide/methanol solution was added, and the mixture was heated under reflux while stirring for 7 hours 30 minutes. The reaction mixture was cooled to room temperature, the solvent was then distilled off under reduced pressure, and to the resultant residue, water, a saturated aqueous ammonium chloride solution and chloroform were added, the organic layer was separated, and the aqueous layer was added with sodium chloride and extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. Diethyl ether was added to the resultant residue, and the solid was filtered off and washed with diethyl ether to obtain 0.64 g of 3-methoxypyrido(2,3-b)pyrazin-6(5H)-one as a light yellow solid.
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(Methyloxy)-6-({[4-(methyloxy)phenyl]methyl}oxy)pyrido[2,3-b]pyrazine (0.6 g, 2 mmol) was dissolved in acetonitrile (100 mL) and then ammonium cerium (IV) nitrate (1.09 g, 2 mmol) dissolved in water (50 mL) was added. The reaction was stirred at rt for 0.5 h and then 20% MeOH/DCM and water were added. The layers were separated and the aqueous was extracted with 20% MeOH/DCM twice more. The combined organic phases were dried, filtered and evaporated and the crude was purified by trituration with diethyl ether to afford the title compound (0.3 g, 85%).
Name
3-(Methyloxy)-6-({[4-(methyloxy)phenyl]methyl}oxy)pyrido[2,3-b]pyrazine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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